molecular formula C11H11N B12810058 1-(3-Methylphenyl)-1h-pyrrole CAS No. 2437-43-6

1-(3-Methylphenyl)-1h-pyrrole

Cat. No.: B12810058
CAS No.: 2437-43-6
M. Wt: 157.21 g/mol
InChI Key: SQTCVIBAYYOZQQ-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 3-methylphenylhydrazine with an α,β-unsaturated carbonyl compound under acidic conditions. This cyclization reaction forms the pyrrole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic processes to enhance yield and selectivity. For example, using a palladium-catalyzed cross-coupling reaction between 3-methylphenylboronic acid and a suitable pyrrole derivative can be an efficient method.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like bromine or chlorine can be used for halogenation under controlled conditions.

Major Products:

    Oxidation: Pyrrole oxides.

    Reduction: Saturated pyrrole derivatives.

    Substitution: Halogenated pyrroles.

Scientific Research Applications

1-(3-Methylphenyl)-1H-pyrrole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(3-Methylphenyl)-1H-pyrrole exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

    1-Phenyl-1H-pyrrole: Lacks the methyl group on the phenyl ring, which can affect its reactivity and properties.

    1-(4-Methylphenyl)-1H-pyrrole: The methyl group is in a different position, potentially leading to different steric and electronic effects.

    1-(2-Methylphenyl)-1H-pyrrole: The methyl group is ortho to the pyrrole ring, which can influence its chemical behavior.

Uniqueness: 1-(3-Methylphenyl)-1H-pyrrole is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interactions in both chemical and biological contexts. This positional isomerism can lead to distinct properties and applications compared to its analogs.

Properties

IUPAC Name

1-(3-methylphenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-10-5-4-6-11(9-10)12-7-2-3-8-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTCVIBAYYOZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297598
Record name 1-(3-methylphenyl)-1h-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2437-43-6
Record name 1-(3-Methylphenyl)-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2437-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 116790
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC116790
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116790
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-methylphenyl)-1h-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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